molecular formula C14H11FN2O2 B14803815 3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline

3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline

Cat. No.: B14803815
M. Wt: 258.25 g/mol
InChI Key: BJPXJAFSEYAMBL-UHFFFAOYSA-N
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Description

(3-fluoro-4-methylphenyl)(2-nitrobenzylidene)amine is an organic compound with the molecular formula C14H11FN2O2 and a molecular weight of 258.25 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzylideneamine structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-4-methylphenyl)(2-nitrobenzylidene)amine typically involves the condensation reaction between 3-fluoro-4-methylaniline and 2-nitrobenzaldehyde . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-4-methylphenyl)(2-nitrobenzylidene)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (3-fluoro-4-methylphenyl)(2-aminobenzylidene)amine .

Scientific Research Applications

(3-fluoro-4-methylphenyl)(2-nitrobenzylidene)amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3-fluoro-4-methylphenyl)(2-nitrobenzylidene)amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-fluoro-4-methylphenyl)(2-nitrobenzylidene)amine is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications. This combination makes it a versatile compound for various research applications.

Properties

Molecular Formula

C14H11FN2O2

Molecular Weight

258.25 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C14H11FN2O2/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17(18)19/h2-9H,1H3

InChI Key

BJPXJAFSEYAMBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-])F

Origin of Product

United States

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